Benzoylecgonine

Catalog No.
S573587
CAS No.
519-09-5
M.F
C16H19NO4
M. Wt
289.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoylecgonine

CAS Number

519-09-5

Product Name

Benzoylecgonine

IUPAC Name

(1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

InChI

InChI=1S/C16H19NO4/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,18,19)/t11-,12+,13-,14+/m0/s1

InChI Key

GVGYEFKIHJTNQZ-RFQIPJPRSA-N

SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O

Synonyms

benzoyl ecgonine, benzoylecgonine, benzoylecgonine, (1R-(2-endo,3-exo))-isomer

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)O

The exact mass of the compound Benzoylecgonine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Benzoylecgonine (CAS: 519-09-5) is the primary, pharmacologically inactive metabolite of cocaine, formed via the hydrolysis of the parent drug catalyzed by liver carboxylesterases. In the context of procurement and material selection, benzoylecgonine is primarily sourced as a certified reference material (CRM) or analytical standard for forensic toxicology, clinical diagnostics, and environmental monitoring. Unlike the parent tropane alkaloid, benzoylecgonine possesses a zwitterionic structure (the benzoate ester of ecgonine) that provides exceptional chemical stability in aqueous and biological matrices. This stability, combined with its high concentration in human excreta, establishes it as the definitive biomarker for retrospective drug testing and wastewater-based epidemiology, driving its demand in analytical laboratories worldwide[1].

Substituting benzoylecgonine with the parent drug (cocaine) or minor metabolites (such as ecgonine methyl ester or cocaethylene) fundamentally compromises analytical accuracy and assay calibration. Cocaine is highly susceptible to spontaneous and enzymatic hydrolysis in biological matrices, meaning it rapidly degrades during sample storage and transport, rendering it an unreliable target for delayed testing[1]. Furthermore, commercial diagnostic screening tools, such as enzyme-linked immunosorbent assays (ELISA), are engineered with antibodies specifically targeted to the benzoylecgonine epitope. Because these assays exhibit near-zero cross-reactivity with cocaine or other metabolites, attempting to use the parent drug as a calibration standard or positive control will result in total assay failure and false-negative calibration curves [2].

Long-Term Matrix Stability for Retrospective Toxicology

Benzoylecgonine demonstrates vastly superior stability in biological matrices compared to its parent drug, cocaine, and other metabolites like ecgonine methyl ester (EME). Cocaine undergoes rapid spontaneous and enzymatic hydrolysis in unpreserved blood and urine. In controlled stability studies of unpreserved blood at 4 °C, cocaine completely degrades within 30 days, and EME disappears after 185 days [1]. In contrast, benzoylecgonine remains stable for significantly longer, maintaining quantifiable recoveries even after 365 days under preserved conditions (68.5% recovery with NaF) [1]. This inherent resistance to hydrolysis makes benzoylecgonine the mandatory target analyte and reference standard for delayed forensic and clinical testing.

Evidence DimensionDegradation time in unpreserved blood (4 °C)
Target Compound DataQuantifiable beyond 185 days (68.5% recovery at 365 days with NaF)
Comparator Or BaselineCocaine: Complete disappearance at 30 days; EME: Complete disappearance at 185 days
Quantified Difference>6x longer persistence in unpreserved matrices compared to parent cocaine
ConditionsUnpreserved and NaF-preserved blood stored at 4 °C over 365 days

Laboratories must procure benzoylecgonine rather than cocaine as their primary calibration standard to ensure accurate quantification in aged or improperly stored forensic samples.

Epitope Specificity in Commercial Immunoassays

Commercial screening assays for cocaine exposure are structurally tuned to the unique benzoylecgonine epitope, rendering substitution with parent cocaine or other metabolites impossible for calibration. In evaluations of standard enzyme immunoassays (e.g., DRI and LZ assays) calibrated to a 300 ng/mL benzoylecgonine cutoff, benzoylecgonine yields 100% reactivity. Conversely, cocaine, cocaethylene, and ecgonine methyl ester exhibit 0% cross-reactivity even at elevated concentrations of 1,000 ng/mL [1]. Because the parent drug cannot trigger the assay, pure benzoylecgonine reference materials are strictly required for the formulation of positive controls and calibrators.

Evidence DimensionImmunoassay cross-reactivity at 1,000 ng/mL
Target Compound Data100% reactivity (triggers positive at 300 ng/mL cutoff)
Comparator Or BaselineCocaine, Cocaethylene, Ecgonine Methyl Ester: 0% cross-reactivity
Quantified DifferenceAbsolute non-reactivity of parent drug and alternative metabolites in BE-targeted assays
ConditionsDRI and LZ Cocaine Metabolite Enzyme Immunoassays (300 ng/mL cutoff)

Diagnostic manufacturers and testing labs must procure pure benzoylecgonine to validate and calibrate screening assays, as parent cocaine will yield false-negative calibration curves.

Distinct pKa Profile and Solid-Phase Extraction (SPE) Recovery

Benzoylecgonine possesses a unique zwitterionic structure with two distinct pKa values (an acidic pKa of 3.35 and a basic pKa of 10.82), which fundamentally alters its chromatographic behavior and extraction efficiency compared to related tropane alkaloids. While cocaine acts as a simple weak base (pKa 8.6) and ecgonine methyl ester as a stronger base (pKa 9.57), benzoylecgonine's amphoteric nature leads to different solid-phase extraction (SPE) recoveries [1]. In complex matrix extractions, cocaine typically achieves ~85% recovery, whereas benzoylecgonine yields ~72%, and EME yields ~54% [1]. Consequently, analytical workflows cannot use cocaine as a surrogate standard for benzoylecgonine; accurate LC-MS/MS quantification requires specific benzoylecgonine reference standards to correct for its distinct matrix suppression and recovery profile.

Evidence DimensionSolid-Phase Extraction (SPE) recovery and pKa values
Target Compound Data~72% recovery (pKa 3.35 and 10.82)
Comparator Or BaselineCocaine: ~85% recovery (pKa 8.6); EME: ~54% recovery (pKa 9.57)
Quantified Difference13% lower recovery than cocaine; fundamentally different ionization states
Conditions2D LC-MS/MS extraction from complex biological matrices

Procurement of matched benzoylecgonine standards (and its isotopologues) is essential for LC-MS/MS workflows, as cocaine standards cannot mathematically correct for benzoylecgonine's distinct extraction losses.

Excretion Dominance for Wastewater-Based Epidemiology

For population-level drug monitoring, benzoylecgonine is the mandatory analytical target because it represents the bulk of the excreted dose, unlike the parent compound. Following human consumption, cocaine is rapidly metabolized, with unchanged cocaine accounting for only 1% of the total excreted dose in urine. In contrast, benzoylecgonine constitutes up to 40% of the excreted dose [1]. This massive quantitative difference in environmental loading, combined with its superior stability in aqueous environments, makes benzoylecgonine the universally adopted biomarker for wastewater-based epidemiology (WBE). Procuring benzoylecgonine standards is therefore critical for environmental monitoring labs calculating community consumption rates.

Evidence DimensionProportion of consumed dose excreted in urine
Target Compound DataUp to 40% of total dose
Comparator Or BaselineUnchanged Cocaine: ~1% of total dose
Quantified Difference40-fold higher excretion rate than the parent drug
ConditionsHuman metabolic excretion profiling for environmental/urinalysis

Environmental testing facilities must procure benzoylecgonine rather than cocaine to achieve the necessary detection limits and accurately back-calculate population-level drug consumption.

Forensic and Clinical Toxicology Calibration

Due to its superior stability in biological matrices compared to parent cocaine, benzoylecgonine is the preferred certified reference material (CRM) for calibrating GC-MS and LC-MS/MS instruments used in workplace drug testing, post-mortem analysis, and routine urinalysis workflows [1].

Immunoassay Kit Manufacturing and Validation

Because commercial ELISA and EMIT kits exhibit 0% cross-reactivity with parent cocaine, diagnostic manufacturers must procure pure benzoylecgonine to formulate positive controls, calibrators, and validation samples that meet standard 300 ng/mL regulatory cutoffs[2].

Wastewater-Based Epidemiology (WBE)

As benzoylecgonine accounts for up to 40% of the excreted dose (compared to 1% for unchanged cocaine), environmental testing laboratories rely on this specific standard to accurately back-calculate community-level drug consumption from municipal wastewater samples [3].

XLogP3

-0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

289.13140809 g/mol

Monoisotopic Mass

289.13140809 g/mol

Heavy Atom Count

21

UNII

5353I8I6YS

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Benzoylecgonine
Butyl_nitrite

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
McDonald S, Lunte C: Determination of the dermal penetration of esterom components using microdialysis sampling. Pharm Res. 2003 Nov;20(11):1827-34. [PMID:14661928]

Explore Compound Types